Azane;molybdenum;tetracosahydrate

Overview

Description

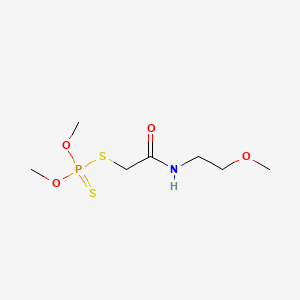

Azane;molybdenum;tetracosahydrate, also known as Hexaammonium heptamolybdate, is a compound with the molecular formula H24Mo3N6O12 .

Physical and Chemical Properties Analysis

Molybdenum, a component of this compound, is a lustrous silver-white solid with typically metallic properties . It retains its luster almost indefinitely in air. On prolonged heating in air below 600°C, it becomes covered with its trioxide; at 600°C the oxide sublimes and rapid oxidation occurs .

Scientific Research Applications

Molybdenum Speciation in Hydrothermal Solutions : Molybdenum(VI) is a primary form of Mo in hydrothermal fluids up to magmatic hydrothermal conditions. Research has shown that molybdenum speciation is dominated by tetrahedral molybdate species in basic to near-neutral solutions, with little interaction between MoO4 2− and chloride. This has implications for understanding Mo behavior in natural hydrothermal fluid systems (Borg et al., 2012).

Molybdenum-Catalyzed Chemical Reactions : Molybdenum hexacarbonyl (Mo(CO)6) has been used as an efficient catalyst for the chemoselective reduction of the amide functionality in α,β-unsaturated compounds. This highlights the role of molybdenum compounds in facilitating specific chemical reactions (Volkov et al., 2014).

Molybdenum Disulfide in Electronics and Catalysis : Molybdenum disulfide (MoS2) is a transition metal dichalcogenide with significant scientific and industrial importance due to its direct band gap and layer-dependent band structure. It has potential applications in flexible electronics, energy storage, harvesting, and electrochemical catalysis (Li & Zhu, 2015).

Molybdenum Behavior in Nuclear Materials : Understanding the chemical state of molybdenum in UO2, a common nuclear fuel, is crucial. Studies indicate that molybdenum in UO2 is associated with various metallic elements and can exist in multiple oxidation states, influencing the behavior of nuclear materials (Martin et al., 2004).

Molybdenum in Lubricant Additives : Soluble Mo-S compounds are used as lubricant additives to reduce friction and wear, increase load-carrying capacity, and act as antioxidants. The chemical properties of these compounds, such as tetrathiomolybdates and complexes of molybdenum with various ligands, are crucial for their effectiveness (Mitchell, 1984).

Future Directions

While specific future directions for Azane;molybdenum;tetracosahydrate are not mentioned in the available sources, there is significant interest in the use of ammonia, a component of the compound, as a safe and low emission alternative to traditional shipping fuels . This suggests potential future applications in the field of sustainable energy.

Mechanism of Action

Target of Action

Azane;Molybdenum;Tetracosahydrate, also known as Hexaammonium heptamolybdate, is a source of molybdenum . Molybdenum is an essential element that is present in enzymes including xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes are the primary targets of this compound.

Mode of Action

The compound interacts with its targets by providing molybdenum, which is a crucial component of these enzymes. The molybdenum atom is coordinated to a dithiolene group on the 6-alkyl side chain of a pterin, forming a molybdenum cofactor (Moco) in the active site of these enzymes .

Biochemical Pathways

The biosynthesis of Moco can be divided into three general steps :

These steps are crucial for the activation of molybdenum and its incorporation into the enzymes. The enzymes then catalyze various reactions involving carbon, sulfur, and nitrogen atoms .

Pharmacokinetics

It is known that molybdenum is an essential micronutrient and is usually administered intravenously as an additive to solutions for total parenteral nutrition (tpn) . The ADME properties of this compound and their impact on bioavailability would be an interesting area for future research.

Result of Action

The result of the action of this compound is the activation of enzymes that require molybdenum. This leads to the catalysis of various biochemical reactions, contributing to processes such as nitrogen metabolism and the breakdown of certain toxic substances in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, molybdenum is an important trace element for higher plants and plays a significant role in their tolerance against different environmental stresses . .

Biochemical Analysis

Biochemical Properties

Azane; Molybdenum; Tetracosahydrate plays a significant role in biochemical reactions. Molybdenum, an essential trace element, forms the catalytic center of a large variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases .

Cellular Effects

The cellular effects of Azane; Molybdenum; Tetracosahydrate are primarily due to the molybdenum component. Molybdenum is essential for nearly all organisms and forms the catalytic center of several enzymes. These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .

Molecular Mechanism

The molecular mechanism of Azane; Molybdenum; Tetracosahydrate involves the interaction of molybdenum with various biomolecules. Molybdenum shuttles between three oxidation states (+4, +5, and +6), thereby catalyzing two-electron reduction–oxidation (redox) reactions . The versatile redox chemistry of molybdenum is controlled by the cofactor itself and the enzyme environment .

Temporal Effects in Laboratory Settings

Molybdenum toxicity has been reported, causing symptoms such as gout-like symptoms and abnormalities of the gastrointestinal tract, liver, and kidneys .

Dosage Effects in Animal Models

In animal models, high doses of molybdenum can cause adverse reactions. Molybdenum poisoning is most often the result of a copper-molybdenum imbalance in feed. Ruminant species are most frequently affected, and clinical signs may include poor growth, infertility, diarrhea, lameness, ataxia, as well as osteoporosis .

Metabolic Pathways

Molybdenum, a component of Azane; Molybdenum; Tetracosahydrate, is involved in various metabolic pathways. It is a component of coenzymes necessary for the activity of xanthine oxidase, sulfite oxidase, and aldehyde oxidase . The biosynthesis of Moco involves the complex interaction of six proteins and is a process of four steps, which also requires iron, ATP, and copper .

Transport and Distribution

Molybdate, the bioavailable form of molybdenum, is absorbed from the environment and incorporated into metal cofactors by complex biosynthetic machineries .

Subcellular Localization

Molybdenum enzymes are found in nearly all organisms, suggesting that molybdenum and its compounds may be localized in various subcellular compartments .

Properties

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

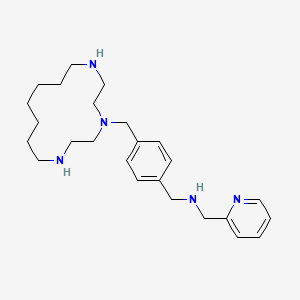

![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)

![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)